(R)-5-(1-(Methylamino)ethyl)nicotinic acid
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Overview
Description
®-5-(1-(Methylamino)ethyl)nicotinic acid is a chiral compound with a nicotinic acid backbone It is characterized by the presence of a methylamino group attached to the ethyl side chain at the 5-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-(Methylamino)ethyl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Introduction of the Ethyl Side Chain: The ethyl side chain is introduced through a series of reactions, including alkylation and reduction.
Methylamino Group Addition: The methylamino group is introduced via reductive amination, where the intermediate is treated with methylamine under reducing conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for ®-5-(1-(Methylamino)ethyl)nicotinic acid may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
®-5-(1-(Methylamino)ethyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-5-(1-(Methylamino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of high-performance materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of ®-5-(1-(Methylamino)ethyl)nicotinic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in neuronal signaling and behavior .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the methylamino and ethyl side chain.
Methyl Nicotinate: A derivative with a methyl ester group instead of the methylamino group.
Ethyl Nicotinate: A derivative with an ethyl ester group.
Uniqueness
®-5-(1-(Methylamino)ethyl)nicotinic acid is unique due to its chiral nature and the presence of both the methylamino and ethyl side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-[(1R)-1-(methylamino)ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(10-2)7-3-8(9(12)13)5-11-4-7/h3-6,10H,1-2H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
ULKPAKLRWKHLBF-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)C(=O)O)NC |
Canonical SMILES |
CC(C1=CC(=CN=C1)C(=O)O)NC |
Origin of Product |
United States |
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